Tert-butyl 4-methylphenyl sulfone

Overview

Description

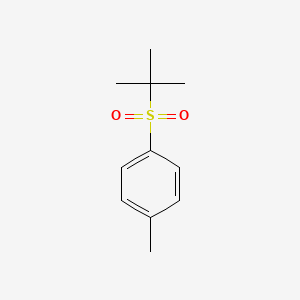

1-(tert-Butylsulfonyl)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a tert-butylsulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butylsulfonyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the sulfonylation of 4-methylbenzene (toluene) with tert-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of 1-(tert-Butylsulfonyl)-4-methylbenzene may involve continuous flow processes to ensure efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylsulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of tert-butyl 4-methylphenyl sulfone can be achieved through various methods, including the reaction of aryl halides with sulfonyl chlorides or through oxidative methods using peroxides. The reactivity of this compound allows it to participate in a range of transformations, such as:

- Nucleophilic substitutions : The sulfone group can facilitate nucleophilic attack due to its electron-withdrawing nature.

- Michael additions : this compound can act as a Michael acceptor in conjugate addition reactions .

Pharmaceutical Applications

Sulfones are integral to medicinal chemistry, with several compounds containing the sulfone moiety being used in therapeutic applications:

- Antimicrobial agents : Compounds like dapsone, which contain a sulfone group, are effective against bacterial infections.

- Cancer treatment : Sulfones have been explored for their potential in treating various cancers due to their ability to interfere with cellular processes .

Case Study: Dapsone

Dapsone is a well-known sulfone used primarily for treating leprosy and dermatitis herpetiformis. Its mechanism involves inhibiting bacterial dihydropteroate synthase, a critical enzyme in folate synthesis .

Agrochemical Applications

The role of this compound extends to agrochemicals where it serves as an active ingredient or intermediate:

- Herbicides : Certain sulfones are utilized in the development of herbicides that target specific weed species while minimizing damage to crops.

- Insecticides : Sulfones have been incorporated into formulations designed to control pest populations effectively .

Material Science Applications

In materials science, this compound is used in the synthesis of polymers and other materials:

- Polymer additives : Sulfones can enhance the thermal stability and mechanical properties of polymers.

- Covalent reversible reactions : Research indicates that vinyl sulfones can participate in covalent reversible reactions with thiols, making them useful in developing smart materials .

Data Table: Comparative Properties and Applications

| Application Field | Example Compounds | Mechanism/Functionality |

|---|---|---|

| Pharmaceuticals | Dapsone | Antimicrobial action via enzyme inhibition |

| Agrochemicals | Mesotrione | Selective herbicide targeting specific weeds |

| Material Science | Vinyl sulfones | Covalent bonding with thiols for smart materials |

Mechanism of Action

The mechanism by which 1-(tert-Butylsulfonyl)-4-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the sulfonyl group can be displaced or modified to achieve the desired chemical outcome.

Comparison with Similar Compounds

N-tert-Butylbenzenesulfinimidoyl chloride: This compound shares the tert-butylsulfonyl group but differs in its overall structure and reactivity.

tert-Butanesulfinamide: Another compound with a tert-butylsulfonyl group, commonly used in asymmetric synthesis.

Uniqueness: 1-(tert-Butylsulfonyl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of a tert-butylsulfonyl group and a methyl group makes it a versatile intermediate in organic synthesis.

Biological Activity

Tert-butyl 4-methylphenyl sulfone, a sulfone compound, has garnered attention in various fields due to its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a tert-butyl group and a methylphenyl moiety attached to a sulfur atom that is double-bonded to two oxygen atoms. This structure contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, sulfones often act as inhibitors of proteases and other enzymes involved in cellular processes.

Inhibition of Proteasomes

Research indicates that compounds with sulfone groups, such as this compound, can inhibit proteasome activity. Proteasomes are crucial for protein degradation in cells, and their inhibition can lead to apoptosis in cancer cells. For instance, studies have shown that vinyl sulfones exhibit potent inhibition of proteasome trypsin-like sites, which are critical for the degradation of regulatory proteins in cancer cells .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

- Proteasome Inhibition and Cancer Therapy

- Antimicrobial Activity

- Cytotoxicity in Melanocytes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-methylphenyl sulfone in laboratory settings?

- Methodological Answer : this compound is typically synthesized via sulfonation or nucleophilic substitution. For example:

- Sulfonation : Reacting 4-methylphenylmagnesium bromide with tert-butyl sulfinate esters under anhydrous conditions, followed by oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to yield the sulfone .

- Nucleophilic Substitution : Using tert-butyl sulfonyl chloride and a toluenide anion in a polar aprotic solvent (e.g., DMF) at 60–80°C. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Monitor reaction progress via TLC, and ensure inert atmosphere to prevent oxidation side reactions.

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons (δ ~7.2–7.8 ppm, splitting patterns depend on substitution). Methyl groups on the phenyl ring appear as a singlet at δ ~2.4 ppm .

- ¹³C NMR : Tert-butyl carbons appear at δ ~28–30 ppm (CH₃) and δ ~35–38 ppm (quaternary C). Sulfone-attached carbons resonate at δ ~125–140 ppm (aromatic) and δ ~55–60 ppm (SO₂-C) .

- IR Spectroscopy : Strong S=O stretching vibrations at ~1150–1300 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z corresponding to C₁₁H₁₆O₂S (exact mass: 212.09). Fragmentation patterns include loss of tert-butyl (56 Da) and sulfone groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?

- Methodological Answer :

- Purity Check : Recrystallize the compound (e.g., using ethanol/water) and re-analyze. Impurities like unreacted sulfinate esters or oxidation byproducts (e.g., sulfonic acids) may skew data .

- Solvent Effects : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid solvent peaks. For IR, ensure samples are dry to eliminate water interference .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT for NMR shifts) or NIST reference spectra .

Q. What factors influence the stability of this compound under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : The sulfone group is generally stable, but the tert-butyl group may undergo acid-catalyzed hydrolysis to form 4-methylbenzenesulfonic acid (CAS 1133-17-1) at pH < 2. Monitor via pH-stat titration and HPLC .

- Basic Conditions : Stability is higher (pH 7–12), but prolonged exposure to strong bases (e.g., NaOH) may cleave the sulfone moiety. Conduct accelerated stability studies at 40–60°C to assess degradation kinetics .

Q. How does the tert-butyl group affect the electronic properties of the sulfone moiety?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group reduces reactivity at the sulfone site, as shown in comparative studies with methyl or phenyl sulfones. Use X-ray crystallography to confirm steric hindrance .

- Electronic Effects : Electron-donating tert-butyl groups slightly deactivate the aromatic ring, verified via Hammett substituent constants (σ⁺ ≈ -0.20). Electrochemical methods (cyclic voltammetry) quantify electron density changes .

Properties

IUPAC Name |

1-tert-butylsulfonyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-9-5-7-10(8-6-9)14(12,13)11(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOXKZIHCOIFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277531 | |

| Record name | tert-butyl 4-methylphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-90-3 | |

| Record name | NSC2746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 4-methylphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL P-TOLYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.